3-[2-(3,4-Difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is a novel small molecule that acts as a σ1 receptor antagonist. [] It is structurally similar to other known σ1 receptor antagonists, such as BD-1063 and S1RA, but with distinct structural features. [] This compound has been investigated for its potential in enhancing the effects of μ-opioid analgesics. []
3-[2-(3,4-Difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine acts as a selective antagonist at σ1 receptors. [] Although the exact mechanism by which σ1 receptor inhibition enhances μ-opioid analgesia is not fully elucidated, it is believed to involve modulation of peripheral opioid receptors. [] The compound does not appear to directly interact with μ-opioid receptors, as it shows no affinity for them. []
Enhancing μ-opioid Analgesia: 3-[2-(3,4-Difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has demonstrated significant potential in enhancing the analgesic effects of various μ-opioid analgesics, including fentanyl, oxycodone, morphine, buprenorphine, and tramadol, in preclinical studies. [] This enhancement was observed when the compound was administered systemically or locally. [] Notably, it also unmasked the antinociceptive effects of loperamide, a peripherally restricted μ-opioid agonist. [] This suggests that σ1 receptor inhibition primarily affects the peripheral component of μ-opioid analgesia. []
Potential for Reduced Opioid Side Effects: Importantly, 3-[2-(3,4-Difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine did not exacerbate fentanyl- or loperamide-induced constipation in the studied models, indicating a potential for separating analgesic effects from certain opioid-induced side effects. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8